Cas no 1745-05-7 (7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride)
7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-, hydrochloride
- 7-Methoxy-1
- 4-tetrahydroisoquinoline
- 7-METHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE HCL
- 7-METHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE HYDROCHLORIDE
- 1,2,3,4-Tetrahydro-7-methoxyisoquinoline HCl
- 1,2,3,4-tetrahydro-7-methoxyisoquinoline hydrochloride
- RKDJBXYFUGOJRU-UHFFFAOYSA-N
- NSC88919
- SC4358
- RL02237
- AM803904
- TL8001383
- AB0022864
- TR
- F8888-7645
- A20014
- Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-, hydrochloride (1:1)
- 7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride
- SY006852
- SCHEMBL1124555
- SB34274
- 7-methoxy-1,2,3,4-tetrahydro-isoquinoline-hydrochloride
- NSC-88919
- MFCD01444681
- 1745-05-7
- FT-0600206
- J-519283
- DTXSID70372882
- DS-12508
- EN300-54783
- AKOS004907293
- CS-0043245
- DB-005402
- 2,1,3,4-tetrahydro-7-methoxyisoquinoline hydrochloride
- 7-Methoxy-1,2,3,4-tetrahydroisoquinolinehydrochloride
-
- MDL: MFCD01444681
- Inchi: 1S/C10H13NO.ClH/c1-12-10-3-2-8-4-5-11-7-9(8)6-10;/h2-3,6,11H,4-5,7H2,1H3;1H
- InChI Key: RKDJBXYFUGOJRU-UHFFFAOYSA-N
- SMILES: Cl.O(C)C1C=CC2=C(C=1)CNCC2
Computed Properties
- Exact Mass: 199.07600
- Monoisotopic Mass: 199.0763918g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 149
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 21.3
Experimental Properties
- Boiling Point: 283.6℃ at 760 mmHg
- PSA: 21.26000
- LogP: 2.47170
7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C
7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0126S-1g |
7-Methoxy-1,2,3,4-tetrahydro-isoquinoline hydrochloride |
1745-05-7 | 96% | 1g |
3375.21CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0126S-5g |
7-Methoxy-1,2,3,4-tetrahydro-isoquinoline hydrochloride |
1745-05-7 | 96% | 5g |
11787.79CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0126S-500mg |
7-Methoxy-1,2,3,4-tetrahydro-isoquinoline hydrochloride |
1745-05-7 | 96% | 500mg |
2111.63CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0126S-250mg |
7-Methoxy-1,2,3,4-tetrahydro-isoquinoline hydrochloride |
1745-05-7 | 96% | 250mg |
1484.07CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0126S-100mg |
7-Methoxy-1,2,3,4-tetrahydro-isoquinoline hydrochloride |
1745-05-7 | 96% | 100mg |
1161.82CNY | 2021-05-08 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY006852-0.25g |
7-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride |
1745-05-7 | 95% | 0.25g |
820.0 | 2021-08-13 | |
| TRC | M268898-10mg |
7-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride |
1745-05-7 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M268898-50mg |
7-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride |
1745-05-7 | 50mg |
$ 115.00 | 2022-06-04 | ||
| TRC | M268898-100mg |
7-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride |
1745-05-7 | 100mg |
$ 160.00 | 2022-06-04 | ||
| Alichem | A189004063-1g |
7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride |
1745-05-7 | 95% | 1g |
$250.70 | 2022-04-02 |
7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride Suppliers
7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Introduction to 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 1745-05-7)
7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, with the chemical identifier CAS No. 1745-05-7, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This tetrahydroisoquinoline derivative has garnered considerable attention due to its structural similarity to numerous bioactive alkaloids and its potential applications in drug development. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry and a candidate for further pharmacological investigation.
The 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride molecule is characterized by a benzene ring fused to a piperidine ring, with a methoxy group at the 7-position. This structural motif is common in natural products and pharmacologically active compounds, suggesting a rich biological profile. The presence of the hydrochloride salt not only improves the compound's handling properties but also influences its interactions with biological targets, which is a critical consideration in drug design.
In recent years, there has been growing interest in tetrahydroisoquinoline derivatives as scaffolds for developing novel therapeutic agents. These compounds exhibit a wide range of biological activities, including neuroprotective, antidepressant, and anti-inflammatory effects. The 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride derivative is no exception and has been studied for its potential role in modulating neurotransmitter systems.
One of the most compelling areas of research involving 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is its interaction with monoamine transporters. Tetrahydroisoquinolines are known to interact with serotonin (5-HT), dopamine (DA), and norepinephrine (NE) transporters, which are key targets in the treatment of neurological and psychiatric disorders. Studies have shown that derivatives of this class can influence the availability of these neurotransmitters in the synaptic cleft, potentially leading to therapeutic effects.
The 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride molecule has also been explored for its potential anticancer properties. Research indicates that certain tetrahydroisoquinolines can induce apoptosis and inhibit proliferation in various cancer cell lines. The methoxy group at the 7-position may play a crucial role in modulating these effects by influencing the compound's binding affinity and metabolic stability. Further investigation into the structure-activity relationships (SAR) of this series could lead to the identification of more potent and selective anticancer agents.
Another area of interest is the use of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride as a tool compound in chemical biology. Its well-defined structure and known biological activities make it an excellent candidate for use in high-throughput screening assays to identify new drug candidates or biochemical modulators. Additionally, it serves as a valuable reference compound for studying the mechanisms of action of related natural products and synthetic derivatives.
The synthesis of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves multi-step organic transformations that highlight the versatility of modern synthetic methodologies. The key steps typically include condensation reactions to form the tetrahydroisoquinoline core followed by functionalization at the 7-position with a methoxy group. The final step involves conversion to the hydrochloride salt to improve solubility. Advances in catalytic processes have made these synthetic routes more efficient and scalable, facilitating access to this compound for research purposes.
In conclusion,7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 1745-05-7) is a versatile and biologically relevant compound with significant potential in pharmaceutical research. Its structural features and reported activities make it an attractive scaffold for developing new therapeutic agents targeting neurological disorders and cancer. Ongoing studies continue to uncover new aspects of its biology and chemistry, expanding its utility as both a research tool and a lead compound for drug discovery programs.
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